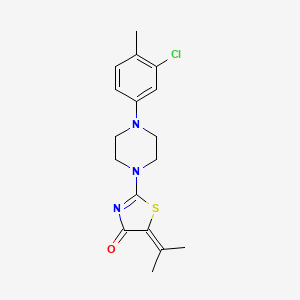

2-(4-(3-chloro-4-methylphenyl)piperazin-1-yl)-5-(propan-2-ylidene)thiazol-4(5H)-one

Description

The compound 2-(4-(3-chloro-4-methylphenyl)piperazin-1-yl)-5-(propan-2-ylidene)thiazol-4(5H)-one (hereafter referred to as the target compound) is a thiazol-4(5H)-one derivative with a unique substitution pattern. Its structure includes:

- A thiazol-4(5H)-one core, a five-membered heterocyclic ring with sulfur and nitrogen atoms.

- A propan-2-ylidene group at position 5, introducing a non-aromatic, branched alkylidene moiety.

This combination of substituents distinguishes it from other thiazol-4(5H)-one derivatives, which often feature aromatic benzylidene groups or simpler amine substituents. Below, we compare this compound with structurally and functionally related analogs.

Propriétés

IUPAC Name |

2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-5-propan-2-ylidene-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3OS/c1-11(2)15-16(22)19-17(23-15)21-8-6-20(7-9-21)13-5-4-12(3)14(18)10-13/h4-5,10H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNFLUKOYAMBATQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCN(CC2)C3=NC(=O)C(=C(C)C)S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501322438 | |

| Record name | 2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-5-propan-2-ylidene-1,3-thiazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501322438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26659989 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

371117-26-9 | |

| Record name | 2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-5-propan-2-ylidene-1,3-thiazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501322438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

The compound 2-(4-(3-chloro-4-methylphenyl)piperazin-1-yl)-5-(propan-2-ylidene)thiazol-4(5H)-one is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article details its chemical properties, biological activity, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of the compound is , with a molecular weight of approximately 378.30 g/mol . The compound features a thiazole ring, which is known for its versatility in medicinal applications.

| Property | Value |

|---|---|

| Molecular Formula | C19H21ClN3O |

| Molecular Weight | 378.30 g/mol |

| LogP | 3.5645 |

| Polar Surface Area | 64.894 Ų |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 2 |

Antitumor Activity

Research has indicated that thiazole derivatives, including this compound, exhibit significant antitumor properties . A study demonstrated that compounds with similar structural motifs showed IC50 values in the low micromolar range against various cancer cell lines, suggesting that the presence of the thiazole moiety contributes to cytotoxicity. For instance, compounds derived from thiazoles have shown IC50 values as low as 1.61 µg/mL against certain cancer cell lines, indicating potent activity .

Anticonvulsant Activity

Thiazole-based compounds have also been explored for their anticonvulsant activity . In particular, the presence of specific substituents on the thiazole ring has been correlated with enhanced efficacy in animal models of epilepsy. The structure-activity relationship (SAR) analysis revealed that electron-donating groups significantly increase anticonvulsant potency .

Antimicrobial Activity

The compound has been screened for antimicrobial activity , demonstrating effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of the chlorinated phenyl group was found to enhance the antimicrobial properties, likely due to increased lipophilicity and membrane permeability .

Case Studies

- Antitumor Efficacy : A recent study involving a series of thiazole derivatives highlighted that compounds with similar structures to our target showed significant cytotoxic effects against human cancer cell lines, including Jurkat and HT-29 cells. The study emphasized the importance of substituent positioning on the phenyl ring for maximizing biological activity .

- Anticonvulsant Screening : In an animal study assessing anticonvulsant properties, derivatives of thiazole were tested using the pentylenetetrazole (PTZ) model, where compounds demonstrated significant protective effects against seizures .

- Antimicrobial Testing : A research project focused on synthesizing thiazole derivatives reported that certain compounds exhibited promising antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

- The thiazole ring is crucial for biological activity.

- Substituents such as chlorinated phenyl groups enhance lipophilicity and biological interactions.

- The position and nature of substituents on the piperazine ring significantly influence the pharmacological profile.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Core Structural Variations

Thiazol-4(5H)-one vs. Imidazol-4(5H)-one Derivatives

- Imidazol-4(5H)-one analogs (e.g., compounds 7–9 in ) replace the sulfur atom in the thiazole ring with a nitrogen atom. This alters electronic properties and hydrogen-bonding capacity. For instance, (Z)-5-(Biphen-4-ylmethylene)-2-morpholino-3H-imidazol-4(5H)-one hydrochloride (7) shows moderate ABCB1 modulation activity (59–63% yield) .

- Impact : The thiazol-4(5H)-one core in the target compound may offer improved metabolic stability compared to imidazolones due to sulfur’s lower electronegativity.

Propan-2-ylidene vs. Benzylidene Substituents

Piperazine Substituent Variations

3-Chloro-4-methylphenyl vs. Other Aryl Groups

- 4-Chlorophenylpiperazine derivatives (e.g., CAS 35440-46-1, ) exhibit similar lipophilicity but lack the methyl group, which may reduce steric hindrance .

- 4-Methylpiperazine analogs (e.g., CAS 851429-36-2, ) show simplified substitution patterns but retain moderate molecular weights (~287 g/mol) .

- Target Compound Advantage : The 3-chloro-4-methylphenyl group balances electron-withdrawing (Cl) and electron-donating (CH₃) effects, optimizing π-π stacking and hydrophobic interactions.

Piperazine vs. Morpholine/Piperidine Rings

- Piperidine derivatives (e.g., compound 10 in ) lack the second nitrogen in piperazine, reducing hydrogen-bonding capacity .

Antimicrobial and Efflux Pump Inhibition

- Compounds like (Z)-5-(4-chlorobenzylidene)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-3H-imidazol-4(5H)-one () act as bacterial efflux pump inhibitors, with conformational adaptability being key .

- The target compound’s propan-2-ylidene group may enhance membrane permeability, though specific activity data are pending.

Tyrosinase Inhibition

Physical Properties

*Calculated using Molinspiration or similar tools.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.